molecular formula C8H7F3S B1620498 2-(Trifluoromethyl)phenylmethanethiol CAS No. 26039-98-5

2-(Trifluoromethyl)phenylmethanethiol

Cat. No.: B1620498
CAS No.: 26039-98-5
M. Wt: 192.2 g/mol
InChI Key: QJNFWVJTLQZDKZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylmethanethiol is an organosulfur compound with the molecular formula C8H7F3S. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanethiol group.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)phenylmethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenylmethanethiol involves the formation of reactive intermediates, such as trifluoromethyl radicals, which can participate in various chemical transformations. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design . The thiol group can form disulfide bonds, contributing to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzenethiol
  • 2-(Trifluoromethyl)phenylmethanesulfonic acid
  • 2-(Trifluoromethyl)phenylmethanesulfonamide

Comparison: 2-(Trifluoromethyl)phenylmethanethiol is unique due to the presence of both a trifluoromethyl group and a methanethiol group, which impart distinct chemical properties. Compared to 2-(Trifluoromethyl)benzenethiol, it has an additional methylene group, which can influence its reactivity and applications.

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNFWVJTLQZDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375765
Record name 2-(trifluoromethyl)phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26039-98-5
Record name 2-(trifluoromethyl)phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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